molecular formula C19H23N3OS B4411421 N-1-adamantyl-2-(1H-benzimidazol-2-ylthio)acetamide

N-1-adamantyl-2-(1H-benzimidazol-2-ylthio)acetamide

Cat. No. B4411421
M. Wt: 341.5 g/mol
InChI Key: SZFAKRSJJCIXSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "N-1-adamantyl-2-(1H-benzimidazol-2-ylthio)acetamide" often involves multi-step chemical reactions, starting with adamantane or benzimidazole precursors. For instance, the synthesis of adamantylated benzimidazole derivatives has been described, combining adamantane with benzimidazole rings, known for their antitumor and anti-influenza activities, through halogenation and subsequent reactions (Latosińska et al., 2022). These methods may be adapted for synthesizing the specific compound of interest by introducing a thioacetamide group at the appropriate stage.

Molecular Structure Analysis

The molecular structure of adamantyl-benzimidazole derivatives features significant interactions that influence their crystal packing and physical properties. For example, the crystal structure of a related compound showcased N—H⋯N hydrogen bonds and attractive S⋯S interactions, contributing to its stability and geometric configuration (Bunev et al., 2013). Such interactions are critical for understanding the molecular arrangement and potential binding sites of "this compound".

Chemical Reactions and Properties

Adamantyl-benzimidazole compounds participate in a variety of chemical reactions, influenced by their functional groups and molecular structure. These reactions include hydrogenation, halogenation, and interactions with various reagents, leading to products with diverse chemical properties. The presence of the adamantyl group and the benzimidazole ring contributes to the compound's reactivity towards synthesizing derivatives with potential pharmacological activities (Zurabishvili et al., 2015).

Physical Properties Analysis

The physical properties of "this compound" can be inferred from related compounds, which often exhibit solubility in common organic solvents and form stable crystalline structures. The adamantyl group imparts a degree of lipophilicity, while the benzimidazole moiety may contribute to the compound's melting point and solubility characteristics.

Chemical Properties Analysis

The chemical properties of adamantyl-benzimidazole derivatives include acidity, basicity, and potential for forming hydrogen bonds, significantly impacting their biological activity and interaction with biological molecules. The synthesis and pKa determination of similar compounds reveal the influence of substituents on their acidity and basicity, essential for understanding their behavior in chemical and biological systems (Duran & Canbaz, 2013).

Scientific Research Applications

Synthesis and Antiviral Properties

N-(1-Adamantyl)acetamide and its derivatives, including N-1-adamantyl-2-(1H-benzimidazol-2-ylthio)acetamide, are starting compounds in the synthesis of biologically active aminoadamantanes. These compounds possess antimicrobial and antiviral activity and are used in the treatment and prophylactics of various diseases such as influenza, herpes, and pneumonia. An example includes the treatment of Parkinson’s disease using midantane, which is derived from 1-aminoadamantane, a product of N-(1-adamantyl)acetamide (R. Khusnutdinov et al., 2011).

Antiviral Activity Against Hepatitis C Virus

Derivatives of 2-thiobenzimidazole, including some similar to this compound, have been synthesized and tested for antiviral activity against hepatitis C virus (HCV) and hepatitis B virus (HBV). Notably, compounds like 2-{4-[(1-benzoylbenzimidazol-2-ylthio)methyl]-1H-1,2,3-triazol-1-yl}-N-(p-nitro-phenyl)-acetamide demonstrated significant activity against HCV (B. G. Youssif et al., 2016).

Antioxidant Properties in Oil

Some benzimidazole derivatives, such as 2(I-H benzo(d)imidazole-2-yl)thio) N-butyl acetamide, have been studied as antioxidants for base stock oil. The inhibition efficiency of these compounds in enhancing the oxidation stability of oil was determined through tests such as total acid number (TAN), viscosity, and infrared (IR) spectroscopy (J. Basta et al., 2017).

Antibacterial and Antifungal Applications

Compounds structurally related to this compound have been evaluated for their antibacterial and antifungal properties. For instance, derivatives like 2-(1H-benzimidazol-1-yl)-N-(3-nitrophenyl) acetamide exhibited significant antibacterial activity against Methicillin Resistant Staphylococcus aureus (MRSA), indicating the potential of these derivatives in treating bacterial infections (S. Chaudhari et al., 2020).

Potential as Multi-Target Ligands for Antitumor and Antiviral Activity

Some derivatives, such as 1-[2-(1-adamantyl)ethyl]-1H-benzimidazole, have been synthesized and evaluated for their potential as multi-target ligands. These ligands combine a benzimidazole ring known for antitumor activity and an adamantyl moiety showing anti-influenza activity. They are explored as inhibitors for various targets like Human Casein Kinase 2, Membrane Matrix 2 Protein, and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) (J. Latosinska et al., 2022).

Antibacterial Activity and Structure Analysis

The antibacterial activity of certain benzimidazole derivatives, along with their structure elucidation through spectroscopic methods, highlights their potential in medicinal chemistry. These compounds have been tested for activity against various bacterial strains, providing insights into their efficacy and structure-activity relationships (K. Parikh & D. Joshi, 2012).

Antitubercular Activity

1,2,3-Triazole-adamantylacetamide hybrids, designed by combining bioactive fragments from antitubercular compounds, were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. This study highlights the potential of adamantylacetamide derivatives in treating tuberculosis (Dinesh Addla et al., 2014).

properties

IUPAC Name

N-(1-adamantyl)-2-(1H-benzimidazol-2-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS/c23-17(11-24-18-20-15-3-1-2-4-16(15)21-18)22-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,12-14H,5-11H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFAKRSJJCIXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CSC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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